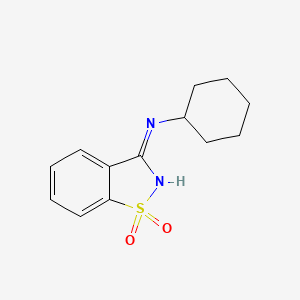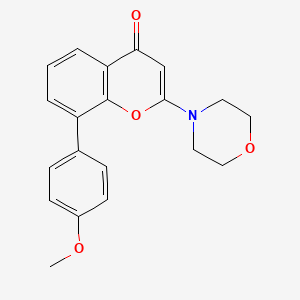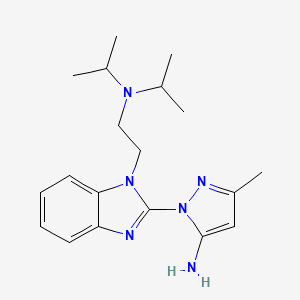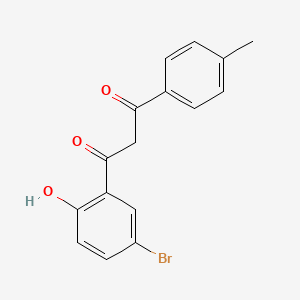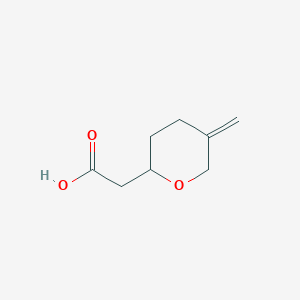![molecular formula C6H8N2O B12112609 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azides with acetylenedicarboxylic acid esters, followed by intramolecular cyclization . Another approach includes the use of protected amines and subsequent cyclization reactions under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce dihydro derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA (A) receptor agonist, preferentially activating delta-subunit-containing GABA (A) receptors. This interaction leads to the modulation of neuronal excitability and has been linked to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrooxazolo[5,4-C]pyridine: Another heterocyclic compound with a similar fused ring system.
4,5,6,7-Tetrahydroisoxazolo[4,5-C]pyridine: Known for its biological activities, particularly as a GABA (A) receptor agonist.
Uniqueness
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 |
InChI Key |
WWPXGTUOSHOGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


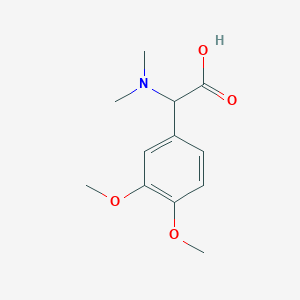

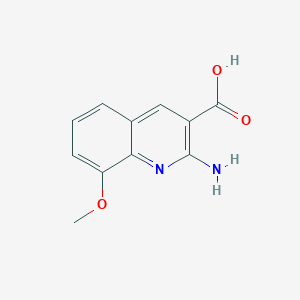
![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
